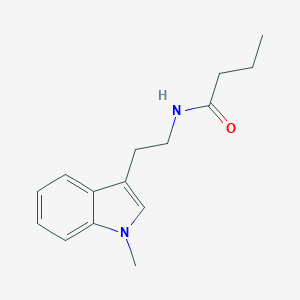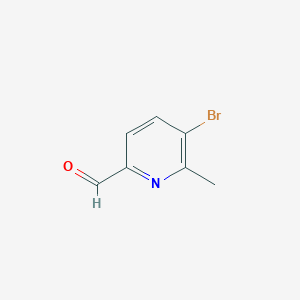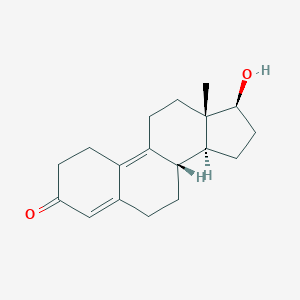
9(10)-Dehydronandrolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10)-Dehydronandrolone, also known as 9,10-Dehydro-19-nortestosterone, is a synthetic anabolic steroid with the molecular formula C18H24O2 and a molecular weight of 272.38 Da. This compound is known for its potent anabolic properties and reduced androgenic activity, making it a valuable compound in various scientific and medical research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10)-Dehydronandrolone typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction with a hydrogen donor, coenzyme, cosolvent, and carbonyl .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 9(10)-Dehydronandrolone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming ketones or alcohols.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
9(10)-Dehydronandrolone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other steroids.
Biology: Studied for its effects on cellular processes and its potential as a selective androgen receptor modulator (SARM).
Medicine: Investigated for its potential to treat muscle wasting conditions, osteoporosis, and other androgen deficiency-related disorders.
Industry: Utilized in the development of performance-enhancing drugs and other pharmaceutical products.
作用机制
The mechanism of action of 9(10)-Dehydronandrolone involves its interaction with androgen receptors (ARs). It binds to ARs with approximately three times the affinity of testosterone, leading to the activation of AR-mediated pathways . This activation results in increased protein synthesis, muscle growth, and bone density. Additionally, the compound may alter the action of endogenous growth factors and inhibit glucocorticoid action, contributing to its anabolic effects .
相似化合物的比较
Trenbolone (17beta-Hydroxyestra-4,9,11-trien-3-one): Known for its potent anabolic effects and reduced androgenic activity.
Dienogest (17alpha-Cyanomethyl-17beta-hydroxy-estra-4,9-dien-3-one): Used as an oral contraceptive and for the treatment of endometriosis.
Uniqueness: 9(10)-Dehydronandrolone is unique due to its specific binding affinity to androgen receptors and its ability to induce anabolic effects with reduced androgenic side effects. This makes it a valuable compound for research into muscle and bone wasting conditions, as well as for developing selective androgen receptor modulators (SARMs) with improved safety profiles .
属性
CAS 编号 |
6218-29-7 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |
InChI 键 |
PUQSDJZESAQGQS-HLYMMOCJSA-N |
SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
手性 SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
规范 SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
| 6218-29-7 | |
Pictograms |
Health Hazard |
同义词 |
17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


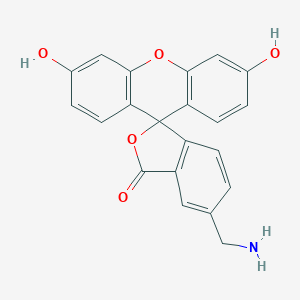
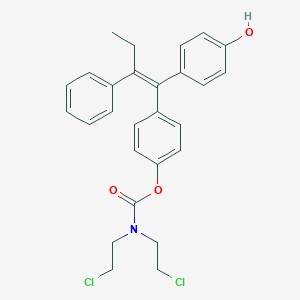
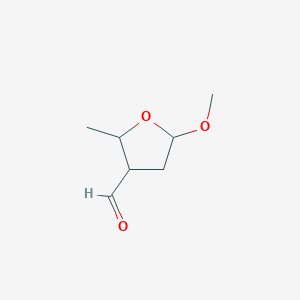


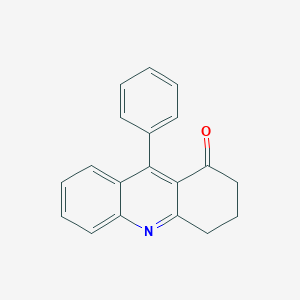
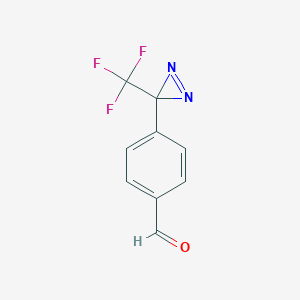
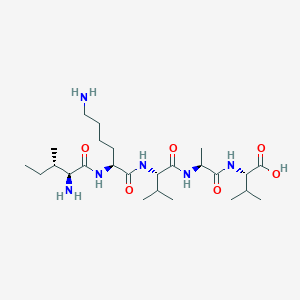
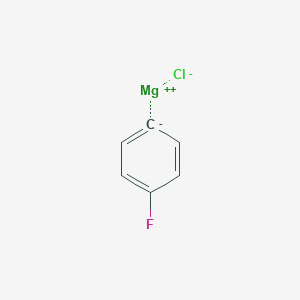
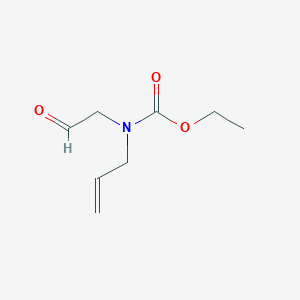
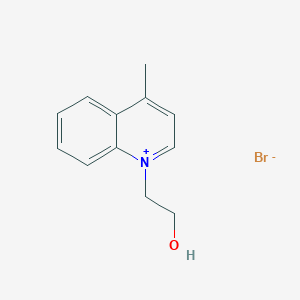
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
